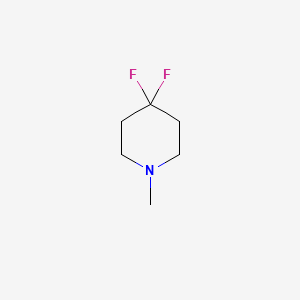

4,4-Difluoro-1-methylpiperidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4,4-difluoro-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-9-4-2-6(7,8)3-5-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHMKODCPPOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633584 | |

| Record name | 4,4-Difluoro-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-60-4 | |

| Record name | 4,4-Difluoro-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1186194-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Piperidine Scaffolds in Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. encyclopedia.pubnih.govnih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, including improved water solubility and the capacity to form crucial interactions with biological targets. encyclopedia.pubhashnode.dev Piperidine derivatives are found in over twenty classes of drugs, encompassing treatments for a wide range of conditions such as cancer, Alzheimer's disease, allergies, and pain. encyclopedia.pubnih.govhashnode.dev The versatility of the piperidine scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. nih.govijnrd.org This inherent adaptability has cemented the piperidine ring as a privileged structure in drug discovery and development. nih.gov

Fluorine S Strategic Impact on Heterocyclic Systems

The introduction of fluorine into heterocyclic systems is a powerful strategy employed by medicinal chemists to modulate a molecule's properties and enhance its therapeutic potential. mdpi.comresearchgate.net The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability. mdpi.comresearchgate.nettandfonline.com

One of the primary advantages of fluorination is the increased metabolic stability it confers. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage and thereby prolonging the drug's half-life in the body. tandfonline.com Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing interactions with biological targets. mdpi.comresearchgate.net Fluorine substitution can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action. mdpi.comresearchgate.net The strategic placement of fluorine atoms can lead to more potent and effective drugs with improved pharmacokinetic profiles. rsc.org

4,4 Difluoro 1 Methylpiperidine: a Key Building Block

De Novo Synthesis of the 4,4-Difluoropiperidine (B1302736) Ring

De novo synthesis, the construction of the fluorinated piperidine ring from acyclic or aromatic precursors, represents a fundamental approach to accessing these valuable motifs. Key strategies include the hydrogenation of readily available fluoropyridines and various ring-closing methodologies.

A significant advancement in the synthesis of fluorinated piperidines is the development of the one-pot dearomatization-hydrogenation (DAH) process. nih.gov This strategy overcomes challenges associated with direct hydrogenation, such as catalyst deactivation by Lewis-basic heterocycles and undesired hydrodefluorination. nih.govspringernature.com The process involves an initial dearomatization step of a fluoropyridine precursor, which breaks the aromaticity and forms diene intermediates, facilitating the subsequent hydrogenation. springernature.com This approach provides highly diastereoselective access to a wide array of all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net

Rhodium catalysts have been effectively employed in the DAH of fluoropyridine precursors. nih.govspringernature.com Initial studies utilized a combination of a rhodium complex, such as [Rh(COD)Cl]₂, and a dearomatizing agent like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin). nih.gov Further optimization identified a rhodium-cyclic alkyl amino carbene (CAAC) complex as being particularly effective. nih.gov This protocol enables the formation of a plethora of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion. nih.govepo.org However, a limitation of this rhodium-based system is the use of the hydridic HBpin, which is not compatible with polar or protic functional groups like esters, amides, and alcohols. acs.org Additionally, the high activity of rhodium can lead to a lack of chemoselectivity when other aromatic systems are present. acs.org

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of a Fluoropyridine Precursor

| Entry | Catalyst | Reagent | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| 1 | [Rh(COD)Cl]₂ | HBpin | THF | 25 | Good yield and chemoselectivity of the desired product. nih.gov |

To address the limitations of rhodium-based systems, palladium-catalyzed hydrogenation methods have been developed as a robust and simple alternative. acs.org A notable system combines palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) with a Brønsted acid, such as aqueous hydrochloric acid (HCl), in methanol (B129727) (MeOH). acs.orgnih.gov This approach circumvents the need for a dearomatizing agent like HBpin, thus tolerating a broader range of functional groups. nih.gov The addition of a strong Brønsted acid is crucial for the protonation of the substrate and product, enhancing reactivity and suppressing hydrodefluorination side reactions. acs.orgnih.gov This palladium-catalyzed protocol demonstrates excellent chemoselectivity, allowing for the reduction of fluoropyridines in the presence of other (hetero)aromatic systems like benzene (B151609) or imidazole. acs.orgnih.gov

Table 2: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

| Entry | Catalyst | Additive | Solvent | Result |

|---|---|---|---|---|

| 1 | Pd(OH)₂/C (20 wt %) | aq. HCl | MeOH | Suitable and simple system for hydrogenation. acs.orgnih.gov |

| 2 | Various other heterogeneous catalysts | aq. HCl | MeOH | Less or only traces of the desired fluorinated product. nih.gov |

A key advantage of the DAH strategy is the high degree of diastereoselectivity, consistently producing all-cis-substituted piperidines. nih.govresearchgate.net This stereochemical outcome is a result of the hydrogenation of the dearomatized intermediates. nih.gov The conformation of the resulting fluorinated piperidines, with defined axial and equatorial orientations of the fluorine substituents, has been confirmed through comprehensive NMR studies. nih.gov For instance, the DAH process applied to multifluorinated pyridines yields all-cis-multifluorinated piperidines with excellent diastereoselectivity. nih.gov This control over stereochemistry is crucial for applications in medicinal chemistry, where the orientation of fluorine atoms can significantly impact biological activity. nih.govresearchgate.net

Ring-closing reactions provide an alternative pathway to the 4,4-difluoropiperidine skeleton, often starting from pre-functionalized acyclic precursors. These methods involve the formation of one or more carbon-nitrogen bonds to construct the heterocyclic ring.

Intramolecular cyclization is a powerful strategy for forming cyclic structures. In the context of piperidine synthesis, this can involve reactions like the intramolecular aza-Michael reaction or the cyclization of an amino group onto an electrophilic carbon. nih.govyoutube.com For example, a process for preparing 4,4-difluoropiperidine hydrochloride starts with N-Boc piperidone, which is fluorinated, and then the Boc protecting group is removed, leading to the cyclized product in a one-pot method. google.com Another approach involves the 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552) derivative, followed by reduction of the nitrile to an amine, which then undergoes lactamization. Subsequent reduction of the lactam yields the desired 4-substituted 3,3-difluoropiperidine. nih.gov These intramolecular strategies are fundamental to building the core piperidine structure before or after the introduction of the gem-difluoro group. nih.govbeilstein-journals.org

Ring-Closing and Cyclization Approaches

Radical-Mediated Cyclization for Fluorinated Cyclic Amines

Radical cyclization reactions offer a powerful and selective method for the formation of cyclic amines. wikipedia.org These intramolecular transformations are typically rapid and can be initiated from a variety of functional groups. wikipedia.org The general process involves three main stages: selective generation of a radical, its subsequent cyclization, and finally, the conversion of the cyclized radical into the desired product. wikipedia.org

One approach involves the use of 2-iodoaryl allenyl amines as precursors. In a process initiated by single-electron transfer (SET), these precursors can undergo radical cyclization to form indole (B1671886) structures. The resulting indolyl methyl radicals can then couple with azaallyl radicals to produce tryptamine (B22526) derivatives. researchgate.net This method demonstrates the potential for complex heterocyclic synthesis through radical pathways.

Nitrogen-centered radicals, particularly amidyl radicals, have also been employed in cyclization cascades to build complex heterocyclic scaffolds. acs.org The addition of various radicals to the double bond of N-(arylsulfonyl)acrylamides can trigger a cascade involving cyclization, aryl migration, and desulfonylation, leading to the formation of functionalized indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org

Oxidative Amination for Piperidine Ring Formation

Oxidative amination provides a direct route to substituted piperidines from unactivated alkenes. nih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent allows for the difunctionalization of a double bond, leading to the simultaneous formation of an N-heterocycle. nih.gov

Another strategy involves the oxidative ring opening of cyclic precursors followed by a ring-closing reductive amination. For instance, the oxidative cleavage of an unsaturated bicyclic γ-lactam can produce a diformyl intermediate. Subsequent double reductive amination with fluoroalkylamines yields fluorine-containing piperidine γ-amino acid derivatives. researchgate.net This stereocontrolled methodology allows for precise control over the final product's stereochemistry. researchgate.net Similarly, this oxidative ring opening/reductive amination protocol can be applied to cyclopentenes to synthesize piperidine derivatives. researchgate.net

Copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to form N-functionalized piperidines. nih.gov This oxidative cyclization is efficient for both aromatic and aliphatic δ-alkenyl N-arylsulfonamides. nih.gov The reaction proceeds via an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Gold(I) complex / Iodine(III) agent | Non-activated alkenes | Substituted piperidines | Difunctionalization of double bond. nih.gov |

| Ozonolysis / Reductive amination | Unsaturated bicyclic γ-lactam | Fluorine-containing piperidine γ-amino esters | Stereocontrolled synthesis. researchgate.net |

| Copper(II) neodecanoate | δ-alkenyl N-arylsulfonamides | N-functionalized piperidines | Intramolecular carboamination. nih.gov |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. mdpi.comresearchgate.net These reactions are atom-economical and can rapidly generate molecular diversity. researchgate.net

One notable MCR for synthesizing piperidine scaffolds is the Ugi four-component reaction followed by a Pictet-Spengler sequence. This approach has been used to create a diverse library of 3,4-dihydropyrazin-2(1H)-one scaffolds. rug.nl Another example is the Strecker reaction, which can be utilized to synthesize 4-aminopiperidine-4-carboxylic ester moieties, key structural units in certain opioid analgesics. mdpi.com The reaction proceeds through the acid-promoted condensation of an amine and a carbonyl compound to form an imine, which then reacts with a cyanide source. mdpi.com

The Doebner reaction, a multicomponent process involving an aromatic amine, an aldehyde, and pyruvic acid, has been employed in the synthesis of the antiproliferative agent Brequinar. mdpi.com Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are also fundamental in the synthesis of complex molecules and have been widely used in the preparation of active pharmaceutical ingredients. mdpi.com

| Reaction Name | Components | Product Type |

| Ugi-Pictet-Spengler | Amine, aldehyde, carboxylic acid, isocyanide | 3,4-dihydropyrazin-2(1H)-ones |

| Strecker Synthesis | Amine, carbonyl compound, cyanide | α-aminonitriles, 4-aminopiperidine-4-carboxylic esters |

| Doebner Reaction | Aromatic amine, aldehyde, pyruvic acid | Cinchoninic acids |

| Passerini Reaction | Isocyanide, carboxylic acid, aldehyde/ketone | α-acyloxyamides |

Direct Introduction of the Geminal Difluoro Moiety

Electrophilic Fluorination Strategies

Electrophilic fluorination is a primary method for introducing fluorine into organic molecules. wikipedia.org This approach utilizes reagents that act as a source of "F+". wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and effective electrophilic fluorinating agents due to their stability and safety. wikipedia.org

Commercially available reagents like Selectfluor® (F-TEDA-BF4) are widely used for the electrophilic fluorination of a variety of substrates, including aromatic compounds. researchgate.net The reactivity of these N-F reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom, which decreases the electron density on the fluorine atom. wikipedia.org For instance, N-fluorosulfonimides such as N-fluorobenzenesulfonimide (NFSI) are highly effective fluorinating agents. wikipedia.org

A deconstructive fluorination strategy has been developed for cyclic amines like piperidines. nih.gov This silver-mediated ring-opening fluorination using Selectfluor® involves the oxidation of the cyclic amine to an iminium ion, which is then trapped by water to form a hemiaminal. nih.gov This intermediate undergoes homolytic ring-opening to generate an amino alkyl radical, which is subsequently fluorinated. nih.gov

| Reagent | Substrate Type | Key Features |

| Selectfluor® (F-TEDA-BF4) | Aromatic compounds, cyclic amines | Widely used, stable, effective. nih.govresearchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | Various nucleophiles | Highly effective N-fluorosulfonimide. wikipedia.org |

Nucleophilic Substitution Approaches for Fluorinated Precursors

While challenging due to the low nucleophilicity and high basicity of the fluoride (B91410) ion, nucleophilic substitution remains a crucial strategy for C-F bond formation. ucla.edu Overcoming these challenges often requires the use of specialized reagents or the activation of the substrate. ucla.edu

One approach involves the use of deoxyfluorination reagents that can convert alcohols to alkyl fluorides. Reagents like PhenoFluor® and PyFluor have been developed for the selective deoxyfluorination of complex molecules, including those with sensitive functional groups. ucla.edu These reagents typically proceed through the formation of a good leaving group, which is then displaced by fluoride. ucla.edu

Reductive Cross-Coupling with Gem-Difluoroalkenes

Nickel-catalyzed reductive cross-coupling reactions provide a method for the stereoselective synthesis of monofluoroalkenes from gem-difluoroalkenes. rsc.org This defluorinative cross-electrophile coupling of gem-difluoroalkenes with alkenyl electrophiles allows for the formation of C(sp²)–C(sp²) bonds with excellent stereoselectivity. rsc.org

Another approach involves the zinc-mediated decarboxylative/defluorinative alkylation of α-trifluoromethyl alkenes using N-hydroxyphthalimide esters as radical precursors. This method allows for the coupling of a wide range of radicals with α-trifluoromethyl alkenes to yield gem-difluoroethylenes. nih.gov Additionally, visible-light-mediated defluorinative cross-coupling of gem-difluoroalkenes with thiols provides an efficient route to tri- and tetra-substituted monofluoroalkenes under mild conditions. rsc.org

Synthetic Methodologies for this compound and Related Derivatives

The introduction of fluorine atoms into piperidine scaffolds has become a significant strategy in medicinal chemistry, as it can profoundly influence the pharmacological properties of molecules. This article focuses on the derivatization and functionalization of existing piperidine scaffolds to yield this compound and related compounds.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies on the electronic structure and reactivity of 4,4-Difluoro-1-methylpiperidine were found in the available literature. DFT is a powerful computational method used to investigate the electronic properties of molecules, but its application to this specific compound has not been documented.

There is no available research detailing ab initio calculations for the energetic and structural analysis of this compound. Such calculations, which are based on first principles without experimental parameters, would provide valuable insights into the molecule's stability and geometry.

A Natural Bond Orbital (NBO) analysis of this compound, which would elucidate intramolecular interactions and charge delocalization, has not been reported in scientific publications.

While MEP mapping is a common technique to predict the reactive sites of a molecule, no specific MEP maps for this compound have been published.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its electronic properties and reactivity, is not available in the current body of scientific literature.

There are no published molecular docking studies specifically involving this compound. This type of computational tool is essential for predicting the binding affinity and interaction of a molecule with a biological target.

Conformational Analysis Studies

The conformation of the piperidine (B6355638) ring in this compound is a subject of detailed computational and experimental investigation. The presence of two fluorine atoms at the C4 position significantly influences the ring's geometry and the orientation of the substituents.

Exploration of Axial/Equatorial Preferences of Fluorine Atoms

The axial preference of the fluorine atom in derivatives of 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) has been computationally and experimentally confirmed. nih.govresearchgate.net For instance, in the TFA and HCl analogues of these compounds, the axial conformer is significantly favored in solution. nih.govresearchgate.netnih.gov

However, it is important to note that this is a general trend and the specific substitution pattern on the piperidine ring and the nature of the N-substituent can influence the conformational equilibrium. d-nb.info

Influence of Steric and Stereoelectronic Effects on Conformation

The conformation of this compound is governed by a delicate interplay of steric and stereoelectronic effects. nih.govresearchgate.net Stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, often play a dominant role in stabilizing specific conformations. nih.govresearchgate.netresearchgate.net

Hyperconjugation, involving the donation of electron density from anti-periplanar C-H bonds into the low-lying σ* orbitals of the C-F bonds, can contribute to the stabilization of the axial orientation of the fluorine atoms. researchgate.net Additionally, electrostatic interactions, particularly charge-dipole interactions between the polarized C-F bonds and other parts of the molecule, are significant in determining conformational preferences. nih.govresearchgate.netresearchgate.net

A comprehensive analysis of various fluorinated piperidine derivatives has revealed that the conformational preferences can be attributed to a combination of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.netresearchgate.net

Potential Energy Surface (PES) Mapping for Conformational Isomers

Potential energy surfaces (PES) are a fundamental tool in computational chemistry for visualizing the energy of a molecule as a function of its geometry. researchgate.netyoutube.com Mapping the PES for the conformational isomers of this compound allows for the identification of stable conformations (local minima) and the transition states that connect them. researchgate.netyoutube.com

The PES for a molecule like this compound would be a multidimensional surface, where the coordinates represent the various bond lengths, bond angles, and dihedral angles that define the ring's conformation. By calculating the energy at numerous points on this surface, a detailed map of the conformational landscape can be constructed. youtube.comprinceton.edu This map reveals the relative energies of the different chair and boat conformations and the energy barriers for interconversion between them. The saddle points on the PES correspond to the transition states for these conformational changes. youtube.com

For complex systems, creating a full PES can be computationally intensive. However, even local maps of the PES can provide valuable insights into the flexibility of the molecule and the preferred pathways for conformational change. researchgate.net

Solvent Effects on Conformational Preferences

The surrounding solvent environment can have a significant impact on the conformational preferences of molecules, particularly polar ones like this compound. nih.govresearchgate.net Computational studies often employ polarizable continuum models (PCM) to simulate the effect of the solvent. researchgate.net

It has been demonstrated that increasing the polarity of the solvent can significantly shift the conformational equilibrium of fluorinated piperidines. nih.gov For instance, in some pivaloyl- and tert-butoxycarbonyl-protected 3,5-difluoropiperidines, the conformation can be inverted from favoring equatorial fluorine atoms in a less polar solvent like chloroform (B151607) to favoring axial fluorine atoms in a more polar solvent like DMSO. d-nb.info This shift is often attributed to the differential stabilization of the conformers' dipole moments by the solvent. nih.gov A conformer with a larger dipole moment will be more stabilized in a polar solvent. d-nb.info

In the case of a 4-fluoropiperidinium salt, the equatorial conformer was found to be dominant in aqueous solution, despite computational analysis in the gas phase suggesting the axial conformer should be more stable. d-nb.info This was rationalized by the larger molecular dipole moment of the equatorial conformer, which is significantly stabilized in a polar aqueous environment. d-nb.info This highlights the critical role of solvation in accurately predicting conformational behavior. nih.govnih.gov

Mechanistic Elucidation of Reactions

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions involving this compound and related compounds. This includes understanding the intricate pathways of catalytic cycles.

Investigation of Catalytic Cycles (e.g., Ni(0)/Ni(II) Couples, Rhodium-catalyzed Pathways)

Ni(0)/Ni(II) Catalytic Cycles:

Nickel-catalyzed reactions are important in organic synthesis, and understanding the underlying Ni(0)/Ni(II) catalytic cycles is crucial for reaction optimization. These cycles often involve the activation of C-F bonds. nih.govacs.org Mechanistic investigations, including kinetic studies and the detection of intermediates, provide insight into these processes. acs.org

The reaction of Ni(0) complexes with fluorinated arenes has been shown to proceed with high chemo- and regioselectivity. acs.org The mechanism can involve the formation of η²-arene complexes as intermediates, which then convert to the C-F activation products. acs.org Theoretical studies have also explored the preference for C-H versus C-F bond activation by Ni(0) complexes, demonstrating that under certain conditions, C-H activation can be kinetically favored. researchgate.net The nature of the ligands on the nickel center significantly influences the reactivity and selectivity of these transformations. nih.gov Some studies suggest that certain nickel-catalyzed C-H arylations might not proceed through a standard Ni(0)/Ni(II) cycle but possibly a Ni(II)/Ni(IV) pathway. acs.org

Rhodium-catalyzed Pathways:

Rhodium catalysts are versatile and have been extensively used in a variety of transformations, including the synthesis of piperidines. researchgate.netdicp.ac.cn Mechanistic studies, often supported by computational work, are essential for understanding the complex reaction pathways. nih.govmdpi.com

Rhodium-catalyzed C-H functionalization can proceed through various catalytic cycles, including Rh(I)/Rh(III), Rh(II)/Rh(IV), and Rh(III)/Rh(V) pathways. nih.gov The specific mechanism often depends on the reactants, ligands, and reaction conditions. nih.gov Computational studies have been used to elucidate the C-H bond cleavage step, the transformation of the resulting C-Rh bond, and the regeneration of the active catalyst. nih.gov

For instance, in the rhodium-catalyzed [2+2+2] cycloaddition to form pyridines, computational studies have shown that the oxidative coupling of two alkyne molecules is generally more favorable than the coupling of an alkyne with a nitrile. mdpi.com In transfer hydroarylation reactions, a combination of experimental and computational methods has revealed a symmetric and reversible redox-neutral catalytic cycle, with β-carbon elimination being the turnover-limiting step. nih.gov

Role of Radical Intermediates in Cyclization Processes

The synthesis of fluorinated piperidine scaffolds can proceed through various mechanisms, including those involving radical intermediates. nih.gov Radical reactions are a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, and recent advancements in photoredox and transition metal-assisted radical reactions have expanded their utility. nih.gov

In the context of forming cyclic structures like piperidines, a common strategy involves an intramolecular cyclization of a radical intermediate. For example, a reaction might be initiated by the formation of a radical on an acyclic precursor. This radical can then attack an internal double bond, leading to a cyclization event. A typical sequence involves the generation of an initial radical, which undergoes a 5-exo or 6-exo cyclization to form the ring system. nih.gov The resulting cyclic radical intermediate is then quenched or undergoes further functionalization to yield the final product. nih.gov

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Scrambling) to Probe Reaction Pathways

Isotopic labeling is a critical technique for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. In the study of complex reaction pathways leading to molecules like this compound, stable isotopes such as deuterium (²H) or carbon-13 (¹³C) serve as invaluable probes. nih.govchemrxiv.org

One powerful application of this technique is hydrogen-deuterium scrambling (HDS) analysis, often coupled with mass spectrometry (LC-MS). nih.gov In this method, specific hydrogen atoms in a reactant are replaced with deuterium. After the reaction, the distribution of deuterium in the product molecule is analyzed. If the deuterium atoms have moved to positions other than their original ones ("scrambling"), it suggests the existence of intermediates or transition states that allow for hydrogen migration. nih.gov This can reveal information about proton transfer steps, rearrangements, or the involvement of certain intermediates. For instance, HDS studies on amine metabolites, after labeling, can reveal the number of labile hydrogen atoms under collision-induced dissociation (CID), helping to distinguish between isomers. nih.gov

While specific HDS studies on this compound are not prominently documented, the methodology is standard for investigating amine-containing compounds. nih.gov For example, peptides are often dissolved in deuterium oxide (D₂O) to exchange labile amide hydrogens for deuterium. Analysis of the fragments after mass spectrometry reveals the extent of scrambling, which can be influenced by the fragmentation method used (e.g., CID, ECD). nih.gov Such an approach could be used to probe the mechanism of formation or rearrangement of the piperidine ring in this compound by observing the migration patterns of deuterium labels introduced at specific positions on the precursor molecule.

Transition State Characterization in Reaction Mechanisms

The characterization of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational chemistry is the primary tool for characterizing these fleeting structures. physchemres.org

For reactions involving piperidine derivatives, quantum mechanical calculations (like DFT) are used to locate and characterize transition state geometries. nanobioletters.comnih.gov These calculations involve finding a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate toward the product. physchemres.org

In the context of synthesizing or studying the conformational dynamics of this compound, transition state analysis could be applied to several key steps:

Ring Formation: Characterizing the transition state of the key cyclization step would reveal whether the reaction is concerted or stepwise and explain the observed stereoselectivity.

Conformational Inversion: Piperidine rings exist in chair conformations that can interconvert. Computational methods can determine the transition state for the ring-flip process, providing the energy barrier for this inversion.

Nitrogen Inversion: The nitrogen atom in 1-methylpiperidine (B42303) can also invert its configuration. The transition state for this process is typically planar, and its energy can be calculated to understand the dynamics of the amine group. physchemres.org

Studies on related systems, such as 1,4-diformyl-piperazine, have used computational methods to probe rotational and nitrogen inversion barriers, demonstrating how substitution affects activation energies and conformational behaviors. physchemres.org These same principles are directly applicable to elucidating the mechanistic details of reactions involving this compound.

Applications in Advanced Organic Synthesis and Material Science

4,4-Difluoro-1-methylpiperidine as a Key Synthetic Building Block

This compound is recognized as a crucial building block in chemical synthesis. a2bchem.com Its utility stems from the presence of the 4,4-difluoro functionality on the piperidine (B6355638) ring, a common scaffold in pharmaceutical compounds. The piperidine moiety can serve as a versatile framework for constructing more elaborate molecular structures. a2bchem.com The compound's fluorinated nature makes it a valuable intermediate in the preparation of a variety of chemicals, including those for pharmaceutical and agrochemical applications. a2bchem.com In organic synthesis, this compound can undergo reactions such as nucleophilic substitution, alkylation, and acylation, allowing for the introduction of diverse functional groups at specific positions on the molecule. a2bchem.com This reactivity, combined with the effects of the fluorine atoms, contributes to its role in the development of novel compounds. a2bchem.com

Precursors for Complex Heterocyclic Structures and Analogues

The piperidine ring is one of the most significant synthetic fragments in drug design, and its derivatives are found in numerous classes of pharmaceuticals and alkaloids. dntb.gov.ua The introduction of a geminal difluoro group at the 4-position of the piperidine ring, as in this compound and its analogues, creates a key intermediate for more complex structures. dntb.gov.ua

The synthesis of analogues based on the 4,4-difluoropiperidine (B1302736) scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. nih.govacs.org For instance, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a systematic synthesis of analogues with varied substituents was performed to understand the chemical features required for biological activity. nih.govacs.org

In one such study, 4,4-difluoropiperidine was used as a nucleophile in a regioselective substitution reaction with a dichloropyrimidine core to build a library of potential inhibitors. nih.govacs.org This allowed researchers to probe how different groups attached to the piperidine nitrogen and other parts of the molecule influenced its inhibitory potential. nih.govacs.org Similarly, in the discovery of novel dopamine (B1211576) D4 receptor antagonists, the 4,4-difluoropiperidine scaffold was identified as a viable starting point. researchgate.net Subsequent synthesis of a series of ether-based analogues allowed for the investigation of how structural modifications impacted receptor binding affinity and selectivity. researchgate.net These studies underscore the importance of the 4,4-difluoropiperidine core in generating diverse compound libraries for detailed SAR analysis.

Table 1: Examples of Analogue Synthesis for SAR Studies

| Parent Scaffold | Synthetic Modification | Purpose of Analogue | Research Area |

| Pyrimidine-4-carboxamide | Substitution with 4,4-difluoropiperidine and subsequent derivatization | To study the structure-activity relationship of NAPE-PLD inhibitors. nih.govacs.org | Enzyme Inhibition |

| 4,4-difluoropiperidine | Creation of a series of ether-based derivatives | To explore the SAR for dopamine D4 receptor binding and selectivity. researchgate.net | Neuroscience |

The 4,4-difluoropiperidine motif has been successfully integrated into a wide range of complex molecular architectures. Its role as a building block extends to the synthesis of molecules for various research applications, from potential therapeutics to specialty materials. For example, the radiolabeled analogue, [¹⁸F]4,4-difluoropiperidine, has been used in a series of diversification reactions to create novel positron emission tomography (PET) imaging agents. nih.gov This involves reactions such as N-heteroarylation and amide and sulfonamide bond formation, demonstrating the scaffold's versatility in being incorporated into larger, functional molecules. nih.gov

The synthesis of a 4,4-difluoropiperidine intermediate was also a critical step in the development of a Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonist. dntb.gov.ua The presence of the gem-difluoro moiety in these complex structures can significantly influence their biological properties. dntb.gov.ua

Future Research Directions and Opportunities

Development of Novel and More Sustainable Synthetic Routes for Difluorinated Piperidines

The synthesis of fluorinated piperidines has historically been a challenging endeavor, often requiring multi-step processes and harsh reagents. nih.gov Current methods, such as electrophilic and nucleophilic fluorination, present limitations in their scope and applicability for creating a diverse range of fluorinated piperidines. acs.org A significant area of future research lies in the development of more efficient, selective, and environmentally benign synthetic strategies.

A promising approach involves the catalytic hydrogenation of readily available fluorinated pyridines. acs.orgnih.gov While this method holds potential, it is often hampered by competing hydrodefluorination reactions. acs.org Future work will likely focus on designing novel catalysts and optimizing reaction conditions to minimize this side reaction and improve yields. For instance, researchers have explored both rhodium and palladium-based catalysts for the hydrogenation of fluoropyridines, with each showing utility for different substrate scopes. mdpi.com A rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govnih.gov Conversely, palladium-catalyzed hydrogenation has proven effective for substrates that are not amenable to rhodium catalysis and exhibits greater tolerance to air and moisture. mdpi.com

Researchers are also investigating the use of heterogeneous catalysts, such as palladium on carbon, which offer the advantage of easier separation and recycling, contributing to more sustainable processes. acs.orgnih.gov The development of catalysts that can selectively reduce fluoropyridines in the presence of other reducible functional groups, like benzene (B151609) rings, is another key area of focus. nih.gov

Future synthetic strategies may also explore enzymatic catalysis, which offers the potential for high selectivity under mild reaction conditions. researchgate.net The direct formation of the C-F bond using fluorinase enzymes is a particularly promising avenue, though still in its early stages of development. researchgate.net

Exploration of Advanced Derivatization Methodologies for Enhanced Molecular Complexity

The derivatization of the 4,4-difluoropiperidine (B1302736) scaffold is crucial for exploring its potential in various applications. Future research will undoubtedly focus on developing novel methods to introduce a wide array of functional groups onto this core structure, thereby creating libraries of compounds with diverse properties.

Late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis, is a particularly attractive strategy. This approach allows for the rapid generation of analogs from a common intermediate. One such method involves the direct C-H fluorination of pyridine (B92270) rings followed by nucleophilic aromatic substitution (SNAr) of the introduced fluoride (B91410). acs.org The high reactivity of 2-fluoropyridines towards nucleophiles makes this a versatile method for introducing various substituents. acs.org

Another area of exploration is the use of derivatization to improve the analytical detection of piperidine-containing molecules. For example, tagging organic acids with N-(4-aminophenyl)piperidine has been shown to significantly enhance their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.govresearchwithrowan.com This technique could be adapted to improve the analysis of complex mixtures containing fluorinated piperidine (B6355638) derivatives.

Furthermore, the development of one-pot cyclization/reduction cascades and desymmetrization approaches offers efficient pathways to complex piperidine structures that can be subsequently fluorinated or built from fluorinated precursors. mdpi.com These methods allow for the construction of intricate molecular architectures with high levels of control over stereochemistry.

Integration of Machine Learning and AI in Computational Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. nih.govyoutube.com In the context of 4,4-difluoro-1-methylpiperidine and its analogs, these computational tools can be applied to several key areas.

Predicting Synthetic Outcomes: Machine learning models can be trained on existing reaction data to predict the outcomes of new synthetic transformations. acs.org This can help chemists to identify the optimal conditions for a desired reaction, saving time and resources. acs.org For example, ML has been used to predict the fluorination strength of electrophilic fluorinating reagents, which can aid in the selection of the most appropriate reagent for a given substrate. rsc.orgrsc.org

De Novo Molecular Design: AI algorithms can be used to design novel molecules with desired properties. springernature.com By learning the relationships between chemical structure and biological activity or material properties, these algorithms can generate new molecular structures that are predicted to be highly effective. This approach can be used to design new fluorinated piperidine derivatives with enhanced therapeutic potential or improved material characteristics.

The integration of AI and ML into the research and development workflow promises to accelerate the pace of discovery and innovation in the field of fluorinated piperidines. duke.edu

Investigation of Emerging Fluorination Technologies for Precision Synthesis

The development of new fluorination reagents and technologies is critical for the precise and selective introduction of fluorine into organic molecules. Future research in this area will likely focus on several key themes.

Electrophilic Fluorination: While a number of electrophilic N-F fluorinating reagents have been developed, there is still a need for reagents with improved reactivity, selectivity, and safety profiles. rsc.org Research into new classes of fluorinating agents will continue to be an active area.

Nucleophilic Fluorination: The use of fluoride anions for nucleophilic substitution is a common method for introducing fluorine. researchgate.net However, the reactivity of fluoride can be challenging to control. Future work may focus on developing new fluoride sources and reaction conditions that allow for more precise control over the fluorination process.

Photocatalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. sciencedaily.com Photocatalytic methods for fluorination could offer milder reaction conditions and unique selectivities compared to traditional methods.

Flow Chemistry: Performing reactions in continuous flow reactors can offer several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and the ability to scale up reactions more easily. The application of flow chemistry to fluorination reactions is a promising area for future investigation.

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and for controlling the outcomes of chemical reactions. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of reactions involving fluorinated piperidines.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition state structures, and the factors that control selectivity. rsc.orgrsc.orgemerginginvestigators.org These calculations can be used to predict the feasibility of a proposed reaction mechanism and to guide the design of new experiments. For instance, computational studies have been used to understand the conformational preferences of fluorinated piperidines, revealing the importance of factors like charge-dipole interactions, hyperconjugation, and solvation. researchgate.nettechnion.ac.il

Spectroscopic Techniques: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor the progress of a reaction in real-time and to identify reactive intermediates. This information can be crucial for piecing together the steps of a complex reaction mechanism.

By combining computational and experimental approaches, researchers can gain a detailed, molecular-level understanding of the reactions used to synthesize and derivatize this compound and its analogs. This knowledge will be invaluable for the development of next-generation synthetic methods.

Q & A

Q. Table 1: Comparative Synthetic Yields

| Method | Fluorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | DAST | −20 | 72 | 97 |

| Catalytic Hydrogenation | HF-Pyridine | 25 | 65 | 92 |

Basic Research: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Use a combination of spectroscopic techniques:

- NMR : Analyze NMR for fluorine environment (δ −160 to −170 ppm for CF groups) and NMR for methyl group protons (δ 1.2–1.4 ppm) .

- GC-MS : Confirm molecular ion peak at m/z 149 (CHFN) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values.

Advanced Research: How can conflicting spectroscopic data for this compound be resolved?

Methodological Answer:

Contradictions in NMR chemical shifts may arise from solvent polarity or impurities. To resolve discrepancies:

Reproduce Conditions : Standardize solvent (e.g., CDCl) and internal reference (CFCl).

Cross-Validate : Compare with X-ray crystallography data (if available) to confirm bond angles and fluorine positions.

Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect trace byproducts like 4-fluoro-1-methylpiperidine .

Advanced Research: What strategies optimize this compound’s stability in aqueous media for biological assays?

Methodological Answer:

The compound’s hydrolytic stability is pH-dependent. For aqueous solutions:

- Buffer Selection : Use phosphate buffer (pH 7.4) with 10% DMSO to minimize degradation.

- Temperature Control : Store solutions at 4°C; avoid freeze-thaw cycles.

- Stability Monitoring : Perform LC-MS at 0, 24, and 48 hours to track hydrolysis products (e.g., 4-hydroxy-1-methylpiperidine) .

Advanced Research: How does the fluorine substitution pattern influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The CF group enhances electron-withdrawing effects, reducing nucleophilicity at the piperidine nitrogen. For Suzuki-Miyaura coupling:

Q. Table 2: Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | Defluorination (%) |

|---|---|---|---|

| This compound | Pd(OAc)/SPhos | 58 | <5 |

| 4-Methylpiperidine | Pd(OAc)/SPhos | 82 | N/A |

Advanced Research: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

Combine docking (AutoDock Vina) and MD simulations (GROMACS) to assess interactions with targets like GABA receptors. Key steps:

Ligand Preparation : Optimize geometry at B3LYP/6-31G* level.

Binding Affinity : Calculate ΔG values for fluorine’s electrostatic contributions.

SAR Analysis : Correlate fluorine position with IC values in vitro .

Advanced Research: How to address discrepancies in toxicity profiles reported for this compound?

Methodological Answer:

Variability in LD values (e.g., 250–400 mg/kg in rodents) may stem from impurity levels or administration routes. Mitigation strategies:

- Purity Assurance : Use HPLC to ensure >99% purity.

- Dose-Response Studies : Conduct acute toxicity assays under OECD Guidelines 423.

- Metabolite Identification : Analyze urine samples via HRMS for toxic intermediates like fluorinated amines .

Basic Research: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Advanced Research: How can this compound be functionalized for use in radiopharmaceuticals?

Methodological Answer:

Introduce via isotopic exchange:

Precursor Design : Synthesize 4-nitro-1-methylpiperidine as a precursor.

Radiolabeling : React with -KF/Kryptofix 222 in acetonitrile (80°C, 15 min).

Purification : Use semi-prep HPLC (C18 column, ethanol/water) to isolate -labeled product .

Advanced Research: What analytical challenges arise in quantifying trace impurities in this compound batches?

Methodological Answer:

Low-level impurities (e.g., 4-fluoro-1-methylpiperidine) require sensitive detection:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。